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molecular formula C24H19ClN2O2 B8610716 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine CAS No. 95968-60-8

2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine

Cat. No. B8610716
M. Wt: 402.9 g/mol
InChI Key: SHYZANGLGKRIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500533

Procedure details

A suspension of 9.34 g. of (4-methoxyphenyl)-[1-(4-methoxyphenyl)-2-dimethylaminovinyl]ketone, 5.73 g. of 4-chlorobenzamidine hydrochloride, and 6.73 g. of potassium t-butoxide in 200 ml. of toluene was allowed to reflux for 2.5 hours and then stirred overnight at room temperature. The suspension was extracted twice each with 200 ml. of water. The combined water extracts were back-extracted with 100 ml. of toluene. The combined toluene solutions were washed with 100 ml. of a saturated sodium chloride solution. The organic solution was then dried over sodium sulfate and evaporated in vacuo. The residue was purified by chromatography over silica gel. The appropriate fractions were evaporated to dryness and crystallized from Skelly B to provide 3.97 g. of the desired title product, m.p. about 151°-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorobenzamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)=[CH:12]N(C)C)=O)=[CH:5][CH:4]=1.Cl.[Cl:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([NH2:32])=[NH:31])=[CH:28][CH:27]=1.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1>[Cl:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]2[N:32]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[C:11]([C:16]3[CH:17]=[CH:18][C:19]([O:22][CH3:23])=[CH:20][CH:21]=3)=[CH:12][N:31]=2)=[CH:28][CH:27]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=CN(C)C)C1=CC=C(C=C1)OC
Step Two
Name
4-chlorobenzamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C(=N)N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 9.34 g
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted twice each with 200 ml
EXTRACTION
Type
EXTRACTION
Details
The combined water extracts were back-extracted with 100 ml
WASH
Type
WASH
Details
The combined toluene solutions were washed with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crystallized from Skelly B
CUSTOM
Type
CUSTOM
Details
to provide 3.97 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=C(C(=N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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